Computed Lipophilicity (XLogP3) Stepwise Modulation: 6-Methyl vs. Des-Methyl and 6,6-Dimethyl Analogs
The target compound exhibits an XLogP3 of 1.6, representing a +0.4 log unit increase over the des-methyl parent (CAS 40516-71-0, XLogP3 1.2) and a −0.4 log unit decrease relative to the 6,6-dimethyl analog (CAS 1341912-53-5, XLogP3 2.0) . This stepwise modulation of 0.4 log units per methyl group is consistent with the additive contribution of aliphatic methyl groups to calculated partition coefficients, providing a predictable series for tuning membrane permeability and solubility in medicinal chemistry campaigns.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Des-methyl analog (CAS 40516-71-0): XLogP3 = 1.2; 6,6-Dimethyl analog (CAS 1341912-53-5): XLogP3 = 2.0 |
| Quantified Difference | +0.4 vs. des-methyl; −0.4 vs. 6,6-dimethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 / 2025.04.14) |
Why This Matters
A 0.4 log unit difference in lipophilicity can significantly affect oral absorption, plasma protein binding, and metabolic clearance; researchers optimizing a lead series require the precise logD increment afforded by the mono-methyl compound rather than the larger jump provided by the 6,6-dimethyl analog.
- [1] PubChem. (2026). Compound Summary for CID 62923225: (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 46784931: (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)methanol. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
- [3] PubChem. (2026). Compound Summary for CID 64400962: (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
